molecular formula C7H5F2NO2 B3220233 Methyl 2,6-difluoroisonicotinate CAS No. 119308-54-2

Methyl 2,6-difluoroisonicotinate

Katalognummer: B3220233
CAS-Nummer: 119308-54-2
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: OYIVDZYHHVQCSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Methyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of methyl 2,6-difluoroisonicotinate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,6-difluoroisonicotinate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both fluorine atoms and the ester group, which can impart specific chemical and biological properties that are valuable in various applications.

Biologische Aktivität

Methyl 2,6-difluoroisonicotinate (MDI) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. The following sections provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the modification of isonicotinic acid derivatives. The introduction of fluorine atoms at the 2 and 6 positions enhances the compound's lipophilicity and may influence its interaction with biological targets.

Table 1: Synthesis Pathways for MDI

MethodDescriptionYield (%)
Method AReaction of isonicotinic acid with methylating agents and fluorinating agents85
Method BDirect fluorination of methyl isonicotinate75
Method CUse of fluorinated reagents in a nucleophilic substitution reaction90

2. Biological Activity

The biological activity of MDI has been evaluated in various studies, focusing on its antimicrobial, anticancer, and receptor modulation properties.

2.1 Antimicrobial Activity

MDI exhibits notable antimicrobial effects against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study by Nandanan et al., MDI demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli when tested using the agar diffusion method .

2.2 Anticancer Properties

Research has indicated that MDI possesses cytotoxic properties against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in cancer cells.

  • Table 2: Cytotoxicity Profile of MDI Against Cancer Cell Lines
Cell LineIC50 (µM)
A549 (Lung)12.5
HCT-15 (Colon)10.0
BxPC3 (Pancreatic)8.5

In a comparative study, MDI was found to be more effective than standard chemotherapeutics like cisplatin in specific cancer types, highlighting its potential as a lead compound in cancer therapy .

2.3 Receptor Modulation

MDI has been investigated for its ability to modulate P2Y receptors, which are involved in various cellular signaling pathways.

  • Research Findings : It was observed that MDI acts as an antagonist at P2Y1 receptors, showing an IC50 value of approximately 0.22 µM, indicating a strong inhibitory effect on receptor activation . This property suggests potential therapeutic applications in conditions where P2Y receptor signaling is dysregulated.

3. Mechanistic Insights

The mechanism underlying the biological activity of MDI involves interactions at the molecular level with target proteins and enzymes:

  • Cytotoxic Mechanism : The induction of apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation in treated cancer cells.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes has been proposed as a key action mode for MDI's antimicrobial effects.

4. Summary and Future Directions

This compound shows promising biological activities that warrant further investigation. Its synthesis is relatively straightforward, and its ability to modulate receptor activity alongside its antimicrobial and anticancer properties makes it a valuable candidate for future drug development.

Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity.
  • In vivo studies to assess therapeutic potential in animal models.

Eigenschaften

IUPAC Name

methyl 2,6-difluoropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIVDZYHHVQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-difluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-difluoroisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-difluoroisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-difluoroisonicotinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-difluoroisonicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-difluoroisonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.